Cas no 202135-67-9 (6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide)

6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridazinecarboxamide, 6-chloro-N-(2-hydroxyethyl)-
- 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide
- 202135-67-9
- SCHEMBL8310344
- AKOS010272132
- Z734059746
- 989-373-7
- EN300-85507
-
- MDL: MFCD12826055
- Inchi: InChI=1S/C7H8ClN3O2/c8-6-2-1-5(10-11-6)7(13)9-3-4-12/h1-2,12H,3-4H2,(H,9,13)
- InChI Key: VGOQNMMCSBLOSK-UHFFFAOYSA-N
- SMILES: OCCNC(=O)C1=CC=C(Cl)N=N1
Computed Properties
- Exact Mass: 201.0305042Da
- Monoisotopic Mass: 201.0305042Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 75.1Ų
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM391395-1g |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95%+ | 1g |
$575 | 2023-03-07 | |
TRC | C376953-10mg |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 10mg |
$ 70.00 | 2022-04-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22929-10G |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95% | 10g |
¥ 19,272.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22929-250MG |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95% | 250MG |
¥ 1,544.00 | 2023-03-15 | |
Enamine | EN300-85507-0.05g |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95.0% | 0.05g |
$205.0 | 2025-03-21 | |
Enamine | EN300-85507-0.1g |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95.0% | 0.1g |
$306.0 | 2025-03-21 | |
Enamine | EN300-85507-5g |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95% | 5g |
$2566.0 | 2023-09-02 | |
1PlusChem | 1P01ALDL-2.5g |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95% | 2.5g |
$2207.00 | 2023-12-19 | |
Aaron | AR01ALLX-2.5g |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95% | 2.5g |
$2411.00 | 2023-12-15 | |
Aaron | AR01ALLX-100mg |
6-Chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide |
202135-67-9 | 95% | 100mg |
$446.00 | 2025-02-14 |
6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide
6-Chloro-N-(2-Hydroxyethyl)Pyridazine-3-Carboxamide (CAS No. 202135-67-9): A Comprehensive Overview
The compound 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide, identified by the CAS registry number 202135-67-9, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridazine derivatives, which are known for their versatile reactivity and biological activity. The molecule features a pyridazine ring substituted with a chlorine atom at position 6 and an N-(2-hydroxyethyl)carboxamide group at position 3, making it a promising candidate for further research and development.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery, particularly in the development of anti-inflammatory, antiviral, and anticancer agents. The presence of the hydroxyethyl group in this compound introduces hydrophilic properties, enhancing its solubility and bioavailability. This feature makes it an attractive target for researchers exploring new therapeutic agents. Additionally, the chlorine substituent at position 6 contributes to the molecule's electronic properties, potentially influencing its reactivity and selectivity in various chemical reactions.
The synthesis of 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide involves a multi-step process that typically begins with the preparation of pyridazine derivatives. Researchers have employed various methodologies, including nucleophilic substitution, amidation, and oxidation reactions, to achieve the desired product. The optimization of these synthetic routes has been a focal point in recent studies, with scientists aiming to improve yield, purity, and cost-effectiveness.
In terms of applications, this compound has shown potential in agrochemicals, particularly as a fungicide or herbicide. Its ability to inhibit specific enzymes or pathways involved in plant pathogenesis has been explored in recent agricultural studies. Furthermore, its role as an intermediate in the synthesis of more complex molecules has been documented in several patent filings, underscoring its importance in industrial chemistry.
The biological evaluation of 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide has revealed intriguing results. In vitro assays have demonstrated moderate activity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Additionally, studies on its pharmacokinetic properties have provided valuable insights into its absorption, distribution, metabolism, and excretion profiles.
From an environmental perspective, the ecological impact of this compound has been a subject of interest. Research indicates that it exhibits low toxicity towards non-target organisms under controlled conditions; however, further investigations are required to fully understand its long-term effects on ecosystems.
In conclusion, 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide (CAS No. 202135-67-9) represents a valuable addition to the arsenal of organic compounds with diverse applications across multiple industries. Its unique structure and promising biological profile make it an exciting area of focus for future research and development efforts.
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